molecular formula C15H17N3OS2 B2575941 (4-Amino-3-benzyl-2-thioxo-2,3-dihydrothiazol-5-yl)(pyrrolidin-1-yl)methanone CAS No. 946331-13-1

(4-Amino-3-benzyl-2-thioxo-2,3-dihydrothiazol-5-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2575941
CAS No.: 946331-13-1
M. Wt: 319.44
InChI Key: LGWOSIJSHHFONJ-UHFFFAOYSA-N
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Description

“(4-Amino-3-benzyl-2-thioxo-2,3-dihydrothiazol-5-yl)(pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C11H11N3OS2 . It is used in the synthesis of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido .


Synthesis Analysis

The compound is synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The crystal structure of the compound was determined to have a P1 space group and triclinic system with unit cell parameters a = 5.174 (3) Å, b = 6.411 (6) Å, c = 12.369 (10) Å, α = 86.021 (4)°, β = 84.384 (5)°, and γ = 77.191 (5)° . The structure consists of a benzoxazole group connected with benzyl via a thiazole (attached with amino and thione). Benzoxazole and thiazole rings are almost planar .


Chemical Reactions Analysis

The compound is involved in the synthesis of a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido . The reaction involves hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Physical and Chemical Properties Analysis

The compound has a molecular formula of C11H11N3OS2 and an average mass of 265.354 Da . More detailed physical and chemical properties are not available in the current resources.

Properties

IUPAC Name

(4-amino-3-benzyl-2-sulfanylidene-1,3-thiazol-5-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS2/c16-13-12(14(19)17-8-4-5-9-17)21-15(20)18(13)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWOSIJSHHFONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(N(C(=S)S2)CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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